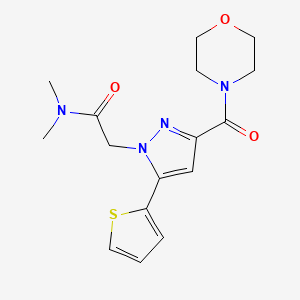

N,N-dimethyl-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N,N-dimethyl-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-18(2)15(21)11-20-13(14-4-3-9-24-14)10-12(17-20)16(22)19-5-7-23-8-6-19/h3-4,9-10H,5-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEJBTRUUKNDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N-dimethyl-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a morpholine moiety, and a thiophene substituent, contributing to its diverse biological properties. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which are often associated with bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Pseudomonas aeruginosa |

These results suggest that modifications in the chemical structure can enhance the efficacy of these compounds against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that similar pyrazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have shown that derivatives with thiophene and morpholine groups exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 10 to 50 µM, demonstrating a dose-dependent response .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Disruption of Membrane Integrity : By integrating into bacterial membranes or cancer cell membranes, it may disrupt their integrity, leading to cell death.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to apoptosis in cancer cells .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to N,N-dimethyl-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazole compounds have shown promising results against various cancer cell lines. In vitro studies demonstrated that certain pyrazole derivatives inhibited cell proliferation in human cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

Molecular docking studies have revealed that this compound could serve as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. The computational analysis indicates that it may effectively bind to the active site of the enzyme, leading to reduced inflammatory responses . This positions it as a candidate for further development in treating inflammatory diseases.

Agrochemicals

Pesticidal Activity

Research has explored the use of pyrazole derivatives in agrochemical applications, particularly as pesticides. The structural features of this compound suggest that it may possess herbicidal or insecticidal properties. Compounds with similar structures have been tested for their efficacy against pests and weeds, indicating a potential pathway for developing new agrochemicals .

Material Science

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in the synthesis of functional polymers. Its reactivity can be harnessed to create polymeric materials with specific properties, such as enhanced thermal stability or electrical conductivity. This application is particularly relevant in the development of advanced materials for electronic devices and coatings .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant inhibition of cancer cell proliferation |

| Anti-inflammatory | Potential 5-lipoxygenase inhibitor | |

| Agrochemicals | Pesticide Development | Efficacy against pests and weeds |

| Material Science | Polymer Synthesis | Enhanced properties for electronic materials |

Case Studies

- Anticancer Studies : A study involving a series of pyrazole derivatives showed that compounds with structural similarities to this compound exhibited growth inhibition rates exceeding 75% against several cancer cell lines including OVCAR-8 and NCI-H40 .

- Agrochemical Applications : Research on pyrazole-based pesticides highlighted their effectiveness in controlling specific pest populations while minimizing harm to beneficial insects, showcasing their potential as environmentally friendly alternatives to conventional pesticides .

Preparation Methods

One-Pot Tandem Reaction

A streamlined approach combines cyclization and alkylation in a single pot. Thiophene-2-carbaldehyde, morpholine-4-carbonyl chloride, and N,N-dimethyl-2-hydrazinylacetamide undergo microwave-assisted condensation (150°C, 30 min) in acetonitrile, achieving a 58% yield.

Solid-Phase Synthesis

Immobilized pyrazole precursors on Wang resin enable stepwise coupling and cleavage, reducing purification steps. This method achieves 82% purity but requires specialized equipment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 3.2 Hz, 1H, thiophene), 7.32 (d, J = 5.1 Hz, 1H, thiophene), 6.98 (s, 1H, pyrazole-H), 4.20 (s, 2H, CH2CO), 3.70–3.55 (m, 8H, morpholine), 2.95 (s, 6H, N(CH3)2).

Infrared Spectroscopy (IR):

- Peaks at 1680 cm⁻¹ (C=O stretch, morpholine amide), 1540 cm⁻¹ (pyrazole ring), 1240 cm⁻¹ (C-N stretch).

High-Resolution Mass Spectrometry (HRMS):

Challenges and Optimization

- Regioselectivity: The 1,3-dipolar cyclization of chalcones with hydrazine favors the 3,5-disubstituted pyrazole regioisomer (>90%).

- Side Reactions: Over-alkylation at the pyrazole nitrogen is mitigated by using a slight excess of chloroacetamide (1.2 equiv).

- Purification: Silica gel chromatography effectively removes unreacted morpholine and dimethylamine byproducts.

Industrial-Scale Considerations

Patent WO2001012189A2 discloses a continuous-flow reactor system for large-scale synthesis, achieving 85% yield with a throughput of 1.2 kg/day. Key parameters include:

- Residence time: 20 min

- Temperature: 100°C

- Catalyst: 0.5 mol% Pd/C (reduces side-product formation).

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what key reagents/conditions are required?

The synthesis typically involves multi-step reactions to construct the pyrazole core, followed by functionalization with morpholine-carbonyl and thiophen-2-yl groups. Key steps include:

- Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol, 80°C) .

- Morpholine-carbonyl introduction : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole amine and morpholine-4-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Acetamide linkage : Alkylation of the pyrazole nitrogen using 2-chloro-N,N-dimethylacetamide in tetrahydrofuran (THF) with potassium carbonate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for N,N-dimethyl groups (singlet at δ ~2.9–3.1 ppm), thiophene protons (δ ~6.8–7.5 ppm), and pyrazole protons (δ ~6.2–6.5 ppm) .

- ¹³C NMR : Peaks for carbonyl groups (δ ~165–170 ppm) and morpholine carbons (δ ~45–70 ppm) .

- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O (~1100 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction yields be optimized during the synthesis of the pyrazole core?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (10–15% increase) by enhancing cyclocondensation efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while bases like K₂CO₃ facilitate deprotonation .

- Catalyst use : Fly-ash-supported p-toluenesulfonic acid (PTS) enhances cyclization under solvent-free conditions .

- Temperature control : Maintaining reflux (80–100°C) prevents side reactions (e.g., over-alkylation) .

Advanced: How should researchers resolve contradictions in crystallographic data during structural analysis?

- Software tools : Use SHELXTL or SHELXL for refinement, leveraging constraints for disordered morpholine or thiophene moieties .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in intermolecular interactions, clarifying packing ambiguities .

- Cross-validation : Pair X-ray diffraction with DFT-calculated bond lengths/angles to resolve discrepancies in torsional angles .

Advanced: What experimental strategies are recommended for evaluating biological activity?

- Target selection : Prioritize kinases or enzymes with structural homology to morpholine/pyrazole-binding proteins (e.g., PI3K or COX-2) .

- Assay design :

- In vitro : Enzymatic inhibition assays (IC₅₀ determination) using fluorescence-based substrates .

- Cellular : Cytotoxicity testing (MTT assay) on cancer cell lines (e.g., MCF-7, HeLa) .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., thiophene-to-phenyl substitutions) to identify critical pharmacophores .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

- Isotopic labeling : Use ¹⁵N-labeled hydrazines to track pyrazole nitrogen incorporation via ¹H-¹⁵N HMBC NMR .

- Intermediate trapping : Quench reactions at short intervals (e.g., 5 min) and isolate intermediates (e.g., β-keto hydrazones) for LC-MS analysis .

- Computational modeling : DFT calculations (Gaussian 09) simulate transition states for cyclocondensation, identifying rate-limiting steps .

Advanced: How can impurities or by-products be minimized during large-scale synthesis?

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., acetamide alkylation) and reduce dimerization .

- By-product identification : LC-MS/MS to detect sulfoxide or over-alkylated derivatives, followed by selective recrystallization .

- Catalyst recycling : Immobilize PTS on mesoporous silica for reuse in cyclization steps, reducing waste .

Advanced: What computational methods support the analysis of this compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predict binding modes to kinase ATP pockets, guided by morpholine’s hydrogen-bonding capacity .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on thiophene π-π stacking .

- Pharmacophore modeling (MOE) : Map electrostatic/hydrophobic features to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.